An In-depth Technical Guide to the Chemical Properties of Diisobutyl Sulfide
An In-depth Technical Guide to the Chemical Properties of Diisobutyl Sulfide
Introduction
Diisobutyl sulfide, systematically named 1,1'-thiobis(2-methylpropane), is a branched-chain aliphatic thioether. As an organosulfur compound, it possesses a unique set of chemical properties conferred by the electron-rich sulfur atom and the steric bulk of the isobutyl groups. While its linear isomer, di-n-butyl sulfide, is more extensively documented, diisobutyl sulfide serves as an important structural motif for understanding the impact of steric hindrance on the reactivity and physical characteristics of thioethers.
This guide provides a comprehensive overview of the chemical properties of diisobutyl sulfide, tailored for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, chemical reactivity, and safety protocols, offering field-proven insights into its behavior and handling.
Physicochemical and Spectroscopic Characterization
The identity and purity of diisobutyl sulfide are established through a combination of physical property measurements and spectroscopic analysis. The branched nature of the isobutyl groups distinguishes its properties from its linear counterpart, di-n-butyl sulfide.
Core Physical Properties
Quantitative data for diisobutyl sulfide are summarized below. For context, values for the more commonly cited di-n-butyl sulfide are included for comparison.
| Property | Diisobutyl Sulfide | Di-n-butyl Sulfide | Source(s) |
| Molecular Formula | C₈H₁₈S | C₈H₁₈S | [1][2] |
| Molecular Weight | 146.30 g/mol | 146.29 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | [3][4] |
| Odor | Strong, garlic-like, stench | Herbaceous, green, garlic-like | [3][5] |
| Boiling Point | ~170-172 °C (Predicted) | 188-189 °C | [2][3] |
| Melting Point | N/A | -76 °C | [2][3] |
| Density | ~0.82 g/mL (Predicted) | 0.838 g/mL at 25 °C | [3] |
| Refractive Index | ~1.447 (Predicted) | 1.452 at 20 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | Slightly miscible with water; Soluble in ethanol, ether | [1][3] |
Note: Experimental data for diisobutyl sulfide is sparse in the literature; some values are predicted based on its structure and comparison with isomers.
Spectroscopic Analysis
Spectroscopy provides an unambiguous fingerprint for the molecule's structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum of diisobutyl sulfide is expected to be distinct due to its symmetry and branching. Key expected signals include:
-
A doublet for the six methyl (CH₃) protons.
-
A multiplet for the methine (CH) proton.
-
A doublet for the methylene (CH₂) protons adjacent to the sulfur atom. The coupling between the methine and both the methyl and methylene protons results in the characteristic splitting patterns.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is simpler due to the molecule's symmetry. One would expect to see three distinct signals corresponding to the methyl, methine, and methylene carbons. The chemical shift of the methylene carbon directly attached to the sulfur atom would be the most downfield of the aliphatic signals.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching and bending vibrations. Key absorptions include:
-
C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, characteristic of aliphatic groups.
-
C-H bending: Medium bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1370 cm⁻¹ (methyl bending).
-
C-S stretching: A weak absorption in the 600-800 cm⁻¹ region, which can be difficult to assign definitively.[1][6]
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), diisobutyl sulfide will fragment in a predictable manner.
-
A key fragmentation pathway is the alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur), leading to the loss of an isobutyl radical and formation of a stable sulfonium ion.
-
Another common fragmentation is the cleavage of the C-S bond, resulting in an isobutyl cation (m/z = 57). The base peak for the linear isomer, dibutyl sulfide, is often observed at m/z = 61, arising from a McLafferty-type rearrangement.[1][8] A similar rearrangement is plausible for the isobutyl isomer.
Synthesis of Diisobutyl Sulfide
The most common and reliable method for synthesizing symmetrical thioethers like diisobutyl sulfide is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.
Synthetic Workflow: Nucleophilic Substitution
The synthesis involves the reaction of an alkali metal sulfide with two equivalents of an isobutyl halide. This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed above, and the purity can be assessed via gas chromatography (GC).
Caption: General workflow for the synthesis of diisobutyl sulfide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar dialkyl sulfides.[9][10]
-
Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be performed in a well-ventilated fume hood.
-
Reagents : In the flask, dissolve sodium sulfide nonahydrate (1.0 eq.) in a suitable solvent like ethanol or a mixture of methanol and water.
-
Addition : Slowly add isobutyl bromide (2.0 eq.) to the stirring solution at room temperature. The addition is often done via a dropping funnel.
-
Causality: Using two equivalents of the alkyl halide ensures the complete reaction of the sulfide nucleophile. Ethanol is a common solvent as it dissolves the reactants and facilitates the Sɴ2 reaction mechanism.
-
-
Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 2-5 hours) with vigorous stirring. The progress can be monitored by thin-layer chromatography (TLC) or GC.
-
Causality: Heating provides the necessary activation energy for the substitution reaction. Vigorous stirring ensures proper mixing of the potentially heterogeneous mixture.
-
-
Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar organic solvent like diethyl ether. Wash the combined organic layers with water and brine.
-
Causality: The aqueous work-up removes inorganic salts and the polar solvent. Diethyl ether is a good choice for extraction due to the high solubility of the thioether product and its immiscibility with water.
-
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure diisobutyl sulfide.
-
Causality: Vacuum distillation is necessary as the atmospheric boiling point of the product is relatively high, and heating at high temperatures could lead to decomposition.
-
Chemical Reactivity
The chemistry of diisobutyl sulfide is dominated by the nucleophilic and redox-active sulfur atom. The bulky isobutyl groups can sterically hinder reactions at the sulfur center compared to linear sulfides.
Caption: Key reaction pathways for diisobutyl sulfide.
Oxidation
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This is a foundational transformation in both organic synthesis and drug metabolism studies.[11][12]
-
To Sulfoxide : Oxidation with one equivalent of a mild oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures yields diisobutyl sulfoxide. The resulting sulfoxide is a chiral molecule if the groups on the sulfur are different, but in this symmetrical case, it is achiral.
-
To Sulfone : Using a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to the corresponding diisobutyl sulfone.[13] The sulfone is a highly stable functional group, often found in drug molecules.
Alkylation (S-alkylation)
As a soft nucleophile, the sulfur atom in diisobutyl sulfide readily reacts with alkylating agents (e.g., alkyl halides like methyl iodide) to form trialkylsulfonium salts.[14]
-
Mechanism : The reaction is a classic Sɴ2 process where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
-
Significance : Sulfonium salts are valuable intermediates in organic synthesis, often used as alkylating agents themselves or in the formation of sulfur ylides for reactions like the Corey-Chaykovsky reaction. The formation of sulfonium salts is also relevant in biological systems, where S-adenosylmethionine (SAMe) acts as a biological methylating agent via a sulfonium intermediate.
Complexation with Metals
The lone pairs on the sulfur atom allow thioethers to act as ligands for various metal ions. Diisobutyl sulfide can form coordination complexes with transition metals like palladium, platinum, and gold.[5][15] This property is exploited in catalysis and in solvent extraction methods for purifying precious metals.
Applications in Research and Development
While not as widely used as simpler thioethers like dimethyl sulfide (DMS), diisobutyl sulfide and its derivatives have several applications:
-
Organic Synthesis : It serves as a building block and a non-polar solvent.[3][16] Its oxidized forms, the sulfoxide and sulfone, are common functional groups in pharmacologically active compounds.
-
Metal Extraction : Its ability to coordinate with precious metals makes it useful as an extractant in hydrometallurgy.[5][15]
-
Flavor and Fragrance : Like many organosulfur compounds, it is used in trace amounts as a flavoring agent in the food industry.[3][16]
-
Chemical Research : It serves as a model compound for studying the effects of steric hindrance on the reactivity of thioethers.
Safety and Handling
Diisobutyl sulfide must be handled with appropriate safety precautions in a laboratory setting.
-
Hazards : It is a combustible liquid and can be irritating to the skin and eyes.[2][4][17] Inhalation of vapors may cause respiratory irritation, and symptoms of overexposure can include dizziness and headache.[17] It is also noted as being toxic to aquatic life.[2]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18] All handling should be done in a well-ventilated chemical fume hood.[19]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3][19]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]
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ResearchGate (2025). Synthesis of Di-t-butyl-polysulfide from Isobutene, Hydrogen Sulfide, and Sulfur. (Part 1). Catalysis by Alkali Metal Oxide and Alkaline Earth Metal Oxide Loaded on Alumina. Retrieved from [Link].
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MassBank (n.d.). dibutyl sulfide. Retrieved from [Link].
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ResearchGate (2025). Dibutyl sulfide: Synthesis, Pd, Pt extraction and separation studies. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522065, Di-sec-butyl sulphide. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). Butyl sulfide in the NIST WebBook. Retrieved from [Link].
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PubMed (n.d.). Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. Retrieved from [Link].
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University of Southampton (n.d.). Speciation of Reactive Sulfur Species and their Reactions with Alkylating Agents. Retrieved from [Link].
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ResearchGate (2025). Facilitation of dialkyl sulfide oxidation by neighboring groups. Retrieved from [Link].
- DEA (2023). The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides.
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